2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose

Glycosaminoglycan biosynthesis Heparan sulfate inhibition Metabolic glycan engineering

2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose (commonly designated 4-F-GlcNAc) is a peracetylated, 4-deoxy-4-fluoro analog of N-acetyl-D-glucosamine (GlcNAc). This compound serves as a cell-permeable metabolic inhibitor that, upon intracellular deacetylation and conversion to UDP-4-F-GlcNAc, incorporates into nascent poly-N-acetyllactosamine chains and blocks further elongation, thereby disrupting selectin ligand biosynthesis.

Molecular Formula C₁₄H₂₀FNO₈
Molecular Weight 349.31 g/mol
CAS No. 116049-57-1
Cat. No. B015993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose
CAS116049-57-1
Synonyms2-(Acetylamino)-2,4-dideoxy-4-fluoro-D-glucopyranose 1,3,6-Triacetate; 
Molecular FormulaC₁₄H₂₀FNO₈
Molecular Weight349.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C
InChIInChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13+,14?/m1/s1
InChIKeyAUCRVLBGFFSCPW-LSGALXMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose (CAS 116049-57-1): A Fluorinated N-Acetylglucosamine Peracetate for Selectin Ligand and Glycosaminoglycan Biosynthesis Research


2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose (commonly designated 4-F-GlcNAc) is a peracetylated, 4-deoxy-4-fluoro analog of N-acetyl-D-glucosamine (GlcNAc). This compound serves as a cell-permeable metabolic inhibitor that, upon intracellular deacetylation and conversion to UDP-4-F-GlcNAc, incorporates into nascent poly-N-acetyllactosamine chains and blocks further elongation, thereby disrupting selectin ligand biosynthesis [1]. It is also recognized as a potent inhibitor of P-selectin (SELP) ligand activity . With a molecular formula of C₁₄H₂₀FNO₈ and a molecular weight of 349.31 g/mol, this protected sugar is supplied as a research-grade powder typically at ≥95% purity and is intended exclusively for laboratory investigation [2].

Why Non-Fluorinated or Deprotected GlcNAc Analogs Cannot Substitute for 4-F-GlcNAc Peracetate (CAS 116049-57-1) in Metabolic Inhibition Studies


Simple substitution with non-fluorinated peracetylated GlcNAc (e.g., 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose), the free sugar 4-fluoro-GlcNAc (CAS 129728-87-6), or benzyl-O-N-acetylgalactosamide (BAG) fails to replicate the biological activity profile of 4-F-GlcNAc peracetate. Non-fluorinated peracetylated GlcNAc reduces [³H]glucosamine incorporation merely by isotopic dilution without genuinely inhibiting glycosaminoglycan (GAG) chain elongation [1]. The deprotected free sugar (CAS 129728-87-6) lacks the O-acetyl groups required for passive membrane permeability, a prerequisite for intracellular delivery and subsequent metabolic activation to the UDP-sugar [2]. BAG, an O-glycan biosynthesis inhibitor, is less potent than 4-F-GlcNAc at suppressing HECA-452 epitope expression on PSGL-1 [3]. Moreover, the 4-deoxy (non-fluorinated) analog 8 inhibits protein synthesis non-selectively (to 60% of control at 1.0 mM), whereas 4-F-GlcNAc preserves total protein synthesis [1]. These mechanistic divergences underscore that only the peracetylated 4-fluoro GlcNAc combines sufficient cell permeability, metabolic activation to a chain-terminating UDP-sugar, and selectivity for poly-N-acetyllactosamine elongation without off-target cytotoxicity.

Head-to-Head Quantitative Evidence: 4-F-GlcNAc Peracetate (CAS 116049-57-1) vs. Closest Structural and Functional Analogs


GAG Biosynthesis Inhibition: 4-F-GlcNAc Peracetate vs. Non-Fluorinated Peracetylated GlcNAc

In primary hepatocyte cultures, non-fluorinated peracetylated GlcNAc (2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose, compound 5) reduced D-[³H]glucosamine incorporation into isolated GAGs but did NOT reduce [³⁵S]sulfate incorporation, indicating only isotopic dilution of the radiolabeled precursor pool without genuine inhibition of GAG chain sulfation or elongation [1]. In sharp contrast, 4-F-GlcNAc peracetate (compound 16) at the same concentration (1.0 mM) reduced both [³H]GlcN incorporation to 12% of control and [³⁵S]SO₄ incorporation to 18% of control, demonstrating bona fide inhibition of GAG biosynthesis [2].

Glycosaminoglycan biosynthesis Heparan sulfate inhibition Metabolic glycan engineering

Selectivity for GAG Synthesis over Total Protein Synthesis: 4-F-GlcNAc Peracetate vs. the Galacto Epimer and the 4-Deoxy Non-Fluorinated Analog

The 4-deoxy (non-fluorinated) analog 8 (2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-D-xylo-hexopyranose) at 1.0 mM inhibited total protein synthesis to 60% of control, a non-specific cytotoxic effect mediated by UTP pool depletion [1]. The galacto-configured 4-fluoro epimer 31 similarly reduced [¹⁴C]Leu incorporation to 57% of control at 1.0 mM [2]. By contrast, 4-F-GlcNAc peracetate (16) at 1.0 mM did not affect total protein synthesis, achieving selective GAG biosynthesis inhibition (12% and 18% residual [³H]GlcN and [³⁵S]SO₄ incorporation, respectively) without off-target suppression of global translation [2]. Even the 1-deoxy analog 9, which spared protein synthesis, was less potent, reducing GAG precursor incorporation only to 19% and 57% of control for [³H]glucosamine and [³⁵S]sulfate respectively [1].

Selectivity profiling Glycosaminoglycan biosynthesis Cytotoxicity avoidance

P-Selectin Ligand vs. E-Selectin Ligand Inhibition Selectivity (5-Fold Discrimination)

In a comparative study using malignant skin-homing T cells, parallel-plate flow chamber analysis revealed that 4-F-GlcNAc peracetate elicited 5-fold more potent inhibition of P-selectin ligand activity compared with E-selectin ligand activity [1]. Mechanistically, the compound caused dose-dependent ablation of sialyl Lewis X (HECA-452 epitope) and CHO-131 antigen on PSGL-1, while sialylated O-glycans on CD43 were minimally affected, indicating a targeted effect on the poly-N-acetyllactosamine backbone of P-selectin glycoprotein ligand-1 (PSGL-1) [1]. This contrasts with pan-selectin antagonists and BAG, which lack this discriminatory capacity between P- and E-selectin-mediated adhesion.

Selectin ligand inhibition P-selectin (SELP) T-cell trafficking

Potency in HECA-452 Epitope Suppression: 4-F-GlcNAc Peracetate vs. BAG and Tunicamycin

In human CLA⁺ T cells, 4-F-GlcNAc peracetate was more potent than BAG at lowering HECA-452 epitope expression on PSGL-1 and reducing selectin binding under shear stress, while tunicamycin was 2.5-fold more potent than 4-F-GlcNAc on a molar basis but simultaneously ablated PSGL-1 polypeptide expression itself [1]. Critically, 4-F-GlcNAc peracetate did not affect PSGL-1 protein expression, demonstrating selective inhibition of the carbohydrate epitope rather than suppression of the scaffold protein [1]. The IC₁₀ for cell growth exceeded 0.2 mM, establishing a wide operational window (≤0.2 mM) where anti-glycan effects are observed without cytotoxicity [1]. BAG, in contrast, required concentrations nearing 1.0 mM to achieve comparable effects [1].

CLA/HECA-452 epitope Selectin ligand biosynthesis Metabolic inhibitor potency

In Vivo Efficacy in Allergic Contact Hypersensitivity: 4-F-GlcNAc Peracetate vs. Vehicle Control

In a mouse model of allergic contact hypersensitivity (CHS), systemic administration of 4-F-GlcNAc peracetate prevented CHS reactions and significantly attenuated lymphocyte E-selectin ligand expression in skin-draining lymph nodes, with marked reductions in inflammatory lymphocytic infiltrate at the challenged skin site [1]. Importantly, pathways related to antigen processing, presentation, and naïve T-cell recognition within skin-draining lymph nodes were unaffected, demonstrating that the compound selectively targets effector T-cell migration without compromising the afferent (sensitization) phase of the immune response [1]. This contrasts with broad-spectrum immunosuppressants (e.g., corticosteroids) and with BAG, for which comparable in vivo efficacy data in CHS models have not been reported at equivalent selectivity.

Contact hypersensitivity In vivo selectin inhibition Leukocyte trafficking

Metabolic Fate and Mechanism of Action: Direct Incorporation into Poly-N-Acetyllactosamine Chains

Radiolabeling studies confirmed that 4-F-GlcNAc peracetate is converted intracellularly to UDP-4-F-GlcNAc and directly incorporated into nascent poly-N-acetyllactosamine ([Galβ1,4GlcNAcβ1,3]n) chains on PSGL-1 O-glycans, where it blocks the addition of UDP-galactose and thereby terminates chain elongation [1]. This metabolic activation pathway is confirmed by the compound's inability to affect L60 epitopes on CD43 (which lack poly-N-acetyllactosamine backbones) [1]. The peracetyl protection is critical for passive membrane permeability; the deprotected free sugar (CAS 129728-87-6) requires active transport and is a less efficient metabolic precursor . The HECA-452 suppression persists for approximately 48 hours after compound removal, consistent with the intracellular residence time of the non-exportable UDP-sugar metabolite [1].

Metabolic incorporation UDP-4-F-GlcNAc Chain termination

Optimal Research and Procurement Scenarios for 4-F-GlcNAc Peracetate (CAS 116049-57-1)


Selective Inhibition of P-Selectin Ligand Activity on Malignant or Inflammatory T Cells

Researchers investigating cutaneous T-cell lymphoma skin-homing mechanisms or inflammatory skin disorders (psoriasis, allergic contact dermatitis) can employ 4-F-GlcNAc peracetate to selectively downregulate P-selectin ligand activity with 5-fold selectivity over E-selectin ligands [1]. The compound is applied to cultured T cells at ≤0.2 mM to avoid cytotoxicity, with effects measurable by flow cytometry for HECA-452 and CHO-131 antigen within 30 hours [2]. This application is directly supported by the quantitative selectivity data and in vivo CHS efficacy evidence.

Metabolic Inhibition of Cellular Glycosaminoglycan Biosynthesis Without Protein Synthesis Interference

Investigators studying heparan sulfate or chondroitin sulfate proteoglycan biosynthesis can use 4-F-GlcNAc peracetate at 1.0 mM to achieve robust inhibition of GAG chain synthesis (reducing [³H]GlcN incorporation to 12% and [³⁵S]SO₄ incorporation to 18% of control) while preserving total protein synthesis [1]. This selectivity profile is not matched by the 4-deoxy non-fluorinated analog 8 or the galacto epimer 31, both of which suppress translation [2]. Primary hepatocyte or cell line models are appropriate experimental systems.

Dissection of Poly-N-Acetyllactosamine Elongation Pathways in Glycoprotein Biosynthesis

For glycobiologists mapping the biosynthetic steps of selectin ligand formation, 4-F-GlcNAc peracetate serves as a chain-terminating metabolic probe that incorporates directly into poly-N-acetyllactosamine repeats on PSGL-1 O-glycans without affecting CD43 O-glycans lacking these repeats [1]. Metabolic radiolabeling with tritiated compound enables autoradiographic tracking of incorporation. The peracetyl protection ensures passive membrane permeability not achievable with the free sugar form (CAS 129728-87-6) [2].

In Vivo Preclinical Studies of Selectin-Dependent Leukocyte Trafficking in Inflammatory Disease Models

Investigators conducting murine models of skin inflammation (CHS, psoriasis, graft-versus-host disease) can administer 4-F-GlcNAc peracetate systemically to evaluate its capacity to prevent effector T-cell entry into inflamed skin while sparing afferent immune sensitization [1]. This in vivo application is uniquely supported by published efficacy data for 4-F-GlcNAc peracetate, distinguishing it from other fluorinated GlcNAc analogs lacking in vivo validation [1].

Quote Request

Request a Quote for 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.